molecular formula C13H16N2O4 B14759223 trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylicacid

trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylicacid

Cat. No.: B14759223
M. Wt: 264.28 g/mol
InChI Key: VPZVIGMHFDMXRW-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and biology.

Preparation Methods

The preparation of trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid involves several synthetic routes. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

Trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: Research involving this compound includes the development of potential therapeutic agents.

    Industry: It is employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

(3R,4S)-4-amino-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H16N2O4/c14-11-7-15(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,14H2,(H,16,17)/t10-,11-/m1/s1

InChI Key

VPZVIGMHFDMXRW-GHMZBOCLSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)N)C(=O)O

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)N)C(=O)O

Origin of Product

United States

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